2-Phenylethyl phosphorodichloridate

Description

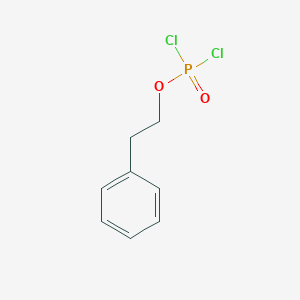

2-Phenylethyl phosphorodichloridate is an organophosphorus compound characterized by a phenylethyl group (a benzene ring attached to an ethyl chain) linked to a phosphorodichloridate moiety (POCl₂). This class of compounds is highly reactive due to the presence of two chlorine atoms bound to phosphorus, making them effective phosphorylating agents in organic synthesis. These compounds are typically employed in condensation reactions, such as forming phosphate esters or amides, due to their electrophilic phosphorus center.

Properties

CAS No. |

31735-82-7 |

|---|---|

Molecular Formula |

C8H9Cl2O2P |

Molecular Weight |

239.03 g/mol |

IUPAC Name |

2-dichlorophosphoryloxyethylbenzene |

InChI |

InChI=1S/C8H9Cl2O2P/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

FFIAVNSPHFYEGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethyl phosphorodichloridate can be synthesized through the reaction of phenylethyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products Formed:

Phosphoramidates: Formed from reactions with amines.

Phosphates: Formed from reactions with alcohols.

Phosphoric Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

2-Phenylethyl phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a phosphorylating agent.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development is ongoing.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to interact with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of phosphorodichloridates vary significantly based on substituents attached to the phosphorus atom. Below is a detailed comparison of 2-phenylethyl phosphorodichloridate with three structurally related compounds: benzyl phosphorodichloridate , 4-nitrophenyl phosphorodichloridate , and (2,2,2-trichloroethyl) phosphorodichloridate .

Table 1: Comparative Analysis of Phosphorodichloridates

* Inferred properties based on structural analogs.

Physicochemical Properties

- Molecular Weight : Increases with larger substituents (e.g., phenylethyl > benzyl > nitrophenyl).

- Solubility : Lipophilicity is higher in phenylethyl and benzyl derivatives due to aromatic groups, while the nitro group in 4-nitrophenyl derivatives enhances polarity.

- Stability : All compounds are prone to hydrolysis; storage under anhydrous conditions is critical.

Research Findings and Industrial Relevance

- Synthetic Utility : Phosphorodichloridates are pivotal in constructing phosphate esters, critical in agrochemicals, pharmaceuticals, and materials science. The choice of substituent dictates reaction efficiency and product selectivity .

- Emerging Applications : Nitrophenyl derivatives are gaining traction in antioxidant synthesis, while benzyl variants remain staples in laboratory-scale phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.